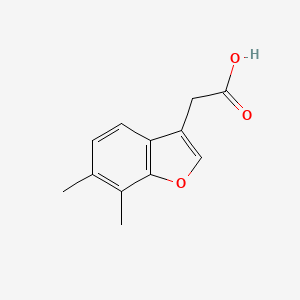

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXMMAWTRIWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366592 | |

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-17-3 | |

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Characterization of (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid possesses a core benzofuran scaffold, which is a bicyclic structure consisting of a fused benzene and furan ring. The key structural features include two methyl groups at positions 6 and 7 of the benzene ring and an acetic acid moiety at position 3 of the furan ring.

Key Structural Features:

-

Benzofuran Core: A planar, aromatic heterocyclic system.

-

Dimethyl Substitution: Two methyl groups on the benzene ring, which are expected to influence the molecule's lipophilicity and metabolic stability.

-

Acetic Acid Side Chain: A carboxylic acid group attached via a methylene bridge, which is a key functional group for potential biological interactions and salt formation.

The molecular formula of this compound is C₁₂H₁₂O₃, with a corresponding molecular weight of 204.22 g/mol [4][5]. The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and will be sparingly soluble in water, with increased solubility in organic solvents and aqueous bases.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₂O₃ | |

| Molecular Weight | 204.22 g/mol | [4][5] |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Based on related structures[6][7] |

Proposed Synthetic Pathway

While a specific synthesis for this compound is not explicitly documented in the provided search results, a plausible route can be devised based on established methods for the synthesis of benzofuran-3-acetic acids[8]. A common and effective strategy involves a multi-step sequence starting from a suitably substituted phenol.

Figure 1: Proposed synthetic workflow for this compound.

Rationale for the Proposed Synthesis:

This three-step synthesis is a common and effective method for preparing benzofuran-3-acetic acid derivatives.

-

O-Alkylation: The synthesis commences with the O-alkylation of 2,3-dimethylphenol with ethyl bromoacetate in the presence of a weak base like potassium carbonate. This reaction is a standard Williamson ether synthesis.

-

Cyclization: The resulting phenoxyacetate intermediate undergoes intramolecular cyclization to form the benzofuran ring system. Polyphosphoric acid (PPA) is a common reagent for this type of cyclization, which proceeds via an electrophilic aromatic substitution mechanism.

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as potassium hydroxide, followed by acidification.

Comprehensive Characterization Workflow

A thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following multi-technique approach is recommended.

Figure 2: A comprehensive workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra, along with 2D correlation experiments (like COSY and HSQC), should be acquired.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10-12 | Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as a broad singlet. |

| ~ 7.6 | Singlet | 1H | H-2 | The proton at the 2-position of the furan ring is typically a singlet and appears downfield. |

| ~ 7.1-7.3 | Multiplet | 2H | H-4, H-5 | Aromatic protons on the benzene ring. |

| ~ 3.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the carboxylic acid and the benzofuran ring. |

| ~ 2.4 | Singlet | 3H | -CH₃ (at C-7) | Methyl protons attached to the aromatic ring. |

| ~ 2.3 | Singlet | 3H | -CH₃ (at C-6) | Methyl protons attached to the aromatic ring. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175-180 | -COOH | Carboxylic acid carbonyl carbon. |

| ~ 155 | C-7a | Quaternary carbon of the benzofuran ring. |

| ~ 145 | C-2 | Carbon at the 2-position of the furan ring. |

| ~ 130-140 | C-6, C-7 | Aromatic carbons bearing methyl groups. |

| ~ 120-130 | C-4, C-5, C-3a | Aromatic carbons. |

| ~ 110-120 | C-3 | Carbon at the 3-position of the furan ring. |

| ~ 30-35 | -CH₂- | Methylene carbon. |

| ~ 15-20 | -CH₃ | Methyl carbons. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the spectra to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): m/z = 204.0786 (for C₁₂H₁₂O₃) in positive ion mode ESI-MS.

-

Key Fragmentation Patterns:

-

Loss of COOH (45 Da) to give a fragment at m/z = 159.

-

Loss of CH₂COOH (59 Da) to give a fragment at m/z = 145.

-

Experimental Protocol for LC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

MS Detection: Acquire mass spectra using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~ 1700 | C=O stretch | Carboxylic acid |

| ~ 1600, 1450 | C=C stretch | Aromatic ring |

| ~ 1210-1320 | C-O stretch | Carboxylic acid |

| ~ 1000-1100 | C-O-C stretch | Furan ring |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase HPLC method with UV detection is generally suitable for benzofuran derivatives[3].

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Start with a suitable ratio of A and B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan). |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent and then dilute to an appropriate concentration for analysis.

-

Method Development and Validation: Develop and validate the HPLC method for linearity, accuracy, precision, and sensitivity.

-

Purity Determination: Analyze the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the proposed synthetic route and employing the detailed analytical workflows, researchers can confidently produce and validate the structure and purity of this promising benzofuran derivative. The combination of NMR, MS, IR, and HPLC provides a self-validating system for the unambiguous characterization of the target compound, which is a critical step in its journey towards potential applications in drug discovery and development.

References

-

Choi, H. D., Seo, J. Y., & Kim, J. N. (2008). 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1688. [Link]

-

Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Defensive Publications Series. [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

-

Kowalska, E., Opozda, K., Wietrzyk, J., & Olejarz, W. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

-

Seo, J. Y., Choi, H. D., & Kim, J. N. (2008). 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1598. [Link]

-

Ramprasad, N., Gowda, R., Gowda, K. V. A., & Basanagouda, M. (2016). 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid. IUCrData, 1(7), x161032. [Link]

-

Wang, L., Zhang, M., Zheng, Y., & Yuan, C. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26279-26292. [Link]

-

Wang, L., Zhang, M., Zheng, Y., & Yuan, C. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

PubChem. (n.d.). 2-(2,3-Dimethyl-1-benzofuran-7-yl)acetic acid. PubChem. [Link]

-

ResearchGate. (2025). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 610277-17-3 | 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid - Moldb [moldb.com]

- 5. 2-(2,3-Dimethyl-1-benzofuran-7-yl)acetic acid | C12H12O3 | CID 82396705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol , is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a benzofuran core, two methyl groups, and an acetic acid moiety, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers in synthesis, characterization, and drug development.

The structural elucidation of novel compounds is a cornerstone of chemical research. Spectroscopic techniques provide the necessary tools to confirm the identity and purity of a synthesized molecule. This document serves as a practical reference for the interpretation of the spectroscopic data of this compound, grounded in established principles and data from analogous structures.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene, methyl, and carboxylic acid protons. The predicted chemical shifts (in ppm, referenced to TMS) are based on the analysis of similar benzofuran derivatives.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-4) | ~7.1-7.3 | Doublet | 1H |

| Aromatic H (H-5) | ~7.0-7.2 | Doublet | 1H |

| Furan H (H-2) | ~7.5-7.7 | Singlet | 1H |

| Methylene (-CH₂-) | ~3.7 | Singlet | 2H |

| Methyl (-CH₃ at C-7) | ~2.4 | Singlet | 3H |

| Methyl (-CH₃ at C-6) | ~2.3 | Singlet | 3H |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

The two aromatic protons on the benzene ring are expected to appear as doublets due to coupling with each other. The proton on the furan ring (H-2) will likely be a singlet. The two methyl groups, being in slightly different electronic environments, may have distinct chemical shifts. The carboxylic acid proton is typically broad and downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known values for benzofurans and carboxylic acids.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~172 |

| Aromatic/Furan Quaternary Carbons | ~155, 145, 130, 125, 120, 115, 110 |

| Aromatic CH Carbons | ~128, 112 |

| Furan CH Carbon (C-2) | ~143 |

| Methylene (-CH₂-) | ~30 |

| Methyl (-CH₃ at C-7) | ~15 |

| Methyl (-CH₃ at C-6) | ~20 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse experiment with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic, and ether functionalities.[4][5][6]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-O Stretch (Ether & Carboxylic Acid) | 1300-1000 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Caption: A typical workflow for obtaining an FTIR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 204. The fragmentation pattern will be influenced by the stability of the benzofuran ring and the lability of the acetic acid side chain.[2]

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Ion | Comments |

| 204 | [M]⁺˙ | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of a methyl group |

| 159 | [M - COOH]⁺ | Loss of the carboxyl group |

| 145 | [M - CH₂COOH]⁺ | Loss of the carboxymethylene group |

A prominent fragmentation pathway is the loss of the carboxymethylene group, leading to a stable benzofuranylmethyl cation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Plausible fragmentation pathways in the mass spectrum.

IV. Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and application of this and related benzofuran derivatives. Adherence to rigorous spectroscopic analysis is paramount for ensuring the scientific integrity of research in drug discovery and materials science.

References

-

2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - NIH. Available at: [Link]

-

2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - ScienceOpen. Available at: [Link]

-

Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Available at: [Link]

-

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. Available at: [Link]

-

2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - NIH. Available at: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

-

2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid - ResearchGate. Available at: [Link]

-

2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid - ResearchGate. Available at: [Link]

-

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid - PubChemLite. Available at: [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione - MDPI. Available at: [Link]

-

3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[13C NMR] - SpectraBase. Available at: [Link]

-

Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester - ResearchGate. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

2-(6-ethyl-1-benzofuran-3-yl)acetic acid - PubChemLite. Available at: [Link]

Sources

- 1. 610277-17-3 | 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid - Moldb [moldb.com]

- 2. 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Mechanism of action studies for benzofuran compounds

An In-Depth Technical Guide to Elucidating the Mechanisms of Action of Benzofuran Compounds

A Foreword from the Senior Application Scientist

The benzofuran scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its privileged structure has given rise to derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3][4] However, the true potential of this scaffold can only be unlocked through a profound understanding of the molecular mechanisms by which these compounds exert their effects.

This guide is crafted for researchers, scientists, and drug development professionals who are committed to moving beyond mere discovery and into the realm of precise mechanistic elucidation. Herein, we eschew a one-size-fits-all approach, instead providing a curated exploration of key mechanisms of action for benzofuran compounds, substantiated by robust, field-proven experimental protocols. Our focus is on the "why" behind the "how"—the causal logic that underpins experimental design and data interpretation. By fostering a deep understanding of these methodologies, we aim to empower you to conduct self-validating studies that generate reliable and actionable insights into the therapeutic promise of benzofuran derivatives.

Section 1: The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a recurring motif in both natural products and synthetic molecules with significant therapeutic value. This structural framework endows benzofuran derivatives with the ability to interact with a diverse array of biological targets, leading to a broad range of pharmacological activities. These include potent antitumor, antibacterial, antioxidant, and anti-inflammatory properties, among others.[2] The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of activity against specific targets and the optimization of pharmacokinetic profiles. A thorough investigation into the mechanism of action (MoA) is paramount for the rational design of next-generation benzofuran-based therapeutics with enhanced efficacy and reduced side effects.

Section 2: Investigating Anticancer Mechanisms of Benzofuran Compounds

The anticancer potential of benzofuran derivatives is one of the most extensively studied areas, with a multitude of compounds demonstrating cytotoxicity against various cancer cell lines.[3] The mechanisms underlying this activity are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of the cytoskeleton and direct interaction with genetic material.

Enzyme Inhibition: A Major Avenue for Anticancer Activity

A significant number of benzofuran compounds exert their anticancer effects by inhibiting the activity of enzymes that are crucial for tumor growth and progression.

Protein kinases are a large family of enzymes that play a central role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several benzofuran derivatives have been identified as potent inhibitors of various protein kinases.

| Benzofuran Derivative | Target Kinase | Cell Line | IC50 (µM) | Reference |

| MCC1019 | Polo-like kinase 1 (PLK1) | A549 (Lung) | 16.4 | [3] |

| Compound 14c | c-Src, ZAP-70 | - | - | [3] |

| Compound 9 | mTORC1 | SQ20B (Head and Neck) | 0.46 | [3] |

| Compounds II | CDK2 | MCF-7 (Breast) | 0.05275 | [1] |

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the in vitro inhibitory activity of benzofuran compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Causality Behind Experimental Choices:

-

Choice of Assay: Luminescence-based ATP detection assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening. The amount of remaining ATP is inversely proportional to kinase activity.

-

Self-Validating System: The inclusion of a known potent inhibitor for the target kinase serves as a positive control, validating the assay's ability to detect inhibition. A no-enzyme control accounts for background ATP levels, and a no-compound control represents 100% kinase activity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the benzofuran test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Prepare solutions of the target kinase, substrate, and ATP in kinase assay buffer at the desired concentrations.

-

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a 384-well plate.[5]

-

Add the kinase and substrate to the wells.[5]

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.[5]

-

Initiate the kinase reaction by adding ATP.[5]

-

Incubate for 60 minutes at 30°C.[5]

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway Visualization

Caption: Inhibition of the AKT/mTOR signaling pathway by a benzofuran derivative.

Benzofuran derivatives have also been shown to target other enzymes critical for cancer cell function, such as urokinase-type plasminogen activator (uPA), involved in metastasis, and Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT), which are key players in DNA repair and cellular metabolism, respectively.[3][6]

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to monitor the effect of benzofuran compounds on tubulin polymerization in vitro.

Causality Behind Experimental Choices:

-

Fluorescence-Based Detection: This method provides a sensitive and continuous measure of microtubule formation. A fluorescent reporter incorporates into the growing microtubules, leading to an increase in fluorescence intensity that is proportional to the extent of polymerization.

-

Temperature-Induced Polymerization: Tubulin polymerization is a temperature-dependent process. Assembling the reactions on ice prevents premature polymerization, and shifting to 37°C initiates the process, allowing for synchronized monitoring.

Experimental Protocol:

-

Reagent Preparation:

-

Thaw purified tubulin, GTP, and polymerization buffer on ice.[6]

-

Prepare a stock solution of the benzofuran test compound in an appropriate solvent (e.g., DMSO) and then dilute it in polymerization buffer.

-

-

Assay Setup:

-

On ice, prepare the reaction mixtures in a 96-well plate. A typical reaction contains tubulin, GTP, a fluorescent reporter, and the test compound or vehicle control in polymerization buffer.[6]

-

-

Polymerization Monitoring:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of compound-treated samples to the vehicle control to determine the effect on the rate and extent of polymerization. The IC50 can be determined by testing a range of compound concentrations.

-

Tubulin Polymerization Workflow

Caption: Benzofuran-mediated inhibition of microtubule formation.

Interaction with DNA

Some benzofuran derivatives have been found to interact directly with DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death.[8] One common mode of interaction is intercalation, where the planar benzofuran ring system inserts between the base pairs of the DNA double helix.[8]

Detailed Protocol: DNA Intercalation Assay using Ethidium Bromide (EtBr) Fluorescence Quenching

This assay is based on the displacement of the fluorescent intercalator EtBr from DNA by a competing compound. A decrease in fluorescence intensity indicates that the test compound is displacing EtBr, suggesting a DNA-binding interaction.

Causality Behind Experimental Choices:

-

Competitive Displacement: This method provides an indirect but reliable indication of DNA intercalation. EtBr fluorescence is significantly enhanced upon binding to DNA. A compound that can displace EtBr will cause a reduction in this fluorescence.

-

Self-Validating System: The initial fluorescence of the EtBr-DNA complex serves as a baseline. A known DNA intercalator can be used as a positive control to confirm that the assay can detect displacement.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of calf thymus DNA (ct-DNA), EtBr, and the benzofuran test compound in a suitable buffer (e.g., Tris-HCl).

-

-

Assay Procedure:

-

In a quartz cuvette, prepare a solution of ct-DNA and EtBr and incubate for 10 minutes to allow for complex formation.[9]

-

Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).[9]

-

Add increasing concentrations of the benzofuran test compound to the cuvette.[9]

-

After each addition, incubate for 5 minutes and record the fluorescence intensity.[9]

-

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching at each compound concentration.

-

The data can be used to determine the binding affinity of the compound to DNA.

-

Modulation of Cellular Signaling Pathways

Benzofuran compounds can also exert their anticancer effects by modulating the activity of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.[10]

Detailed Protocol: Western Blotting for Analysis of Signaling Pathway Modulation

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol can be used to assess changes in the expression or phosphorylation status of key proteins within a signaling pathway following treatment with a benzofuran compound.

Causality Behind Experimental Choices:

-

Antibody Specificity: The high specificity of antibodies allows for the detection of a single protein of interest, even at low abundance. Phospho-specific antibodies are crucial for studying the activation state of signaling proteins.

-

SDS-PAGE: This technique separates proteins based on their molecular weight, ensuring that the antibody is binding to the correct protein.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells to the desired confluency and treat them with the benzofuran compound at various concentrations and for different time points.

-

-

Protein Extraction:

-

Lyse the cells to extract total protein.

-

-

Gel Electrophoresis:

-

Separate the protein lysates by SDS-PAGE.[11]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

-

-

Blocking and Antibody Incubation:

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[11]

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

-

Section 3: Elucidating Neuroprotective Mechanisms of Benzofuran Compounds

Several benzofuran derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[2][12]

Cholinesterase Inhibition

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Some benzofurans are effective inhibitors of both AChE and butyrylcholinesterase (BChE).[2]

| Benzofuran Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 34 | AChE | 27.7 | [2] |

| Compound 34 | BChE | 0.7 | [2] |

| 7-bromo-2-phenylbenzofurans | BChE | 3.57 - 10.86 | [2] |

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[1][13]

Causality Behind Experimental Choices:

-

Thiocholine-Based Reaction: The use of acetylthiocholine as a substrate results in the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product. The rate of color formation is directly proportional to AChE activity.

-

Spectrophotometric Detection: The change in absorbance at 412 nm provides a simple and reliable way to quantify the enzymatic reaction in real-time.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).

-

Prepare serial dilutions of the benzofuran test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB, test compound, and AChE solution.

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Inhibition of β-Amyloid Aggregation

The aggregation of the β-amyloid (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. Benzofuran derivatives have been shown to inhibit this aggregation process.[2][12]

Detailed Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay uses the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.

Causality Behind Experimental Choices:

-

Fibril-Specific Dye: ThT's fluorescence properties are highly specific to the fibrillar conformation of Aβ, making it an excellent tool for monitoring the aggregation process.

-

Kinetic Measurement: Monitoring the fluorescence over time allows for the characterization of the different phases of aggregation (lag phase, elongation phase, and plateau) and how they are affected by the inhibitor.

Experimental Protocol:

-

Aβ Peptide Preparation:

-

Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) and ensure it is in a monomeric state before starting the assay.

-

-

Assay Setup:

-

In a 96-well plate, mix the Aβ peptide, ThT, and the benzofuran test compound in a suitable buffer.

-

-

Aggregation and Monitoring:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity (Excitation ~450 nm, Emission ~485 nm) at regular intervals.

-

-

Data Analysis:

-

Plot fluorescence intensity against time to obtain aggregation curves.

-

Compare the curves of the compound-treated samples to the control to determine the effect on the lag time and the final amount of fibrils formed.

-

Aβ Aggregation Cascade

Caption: Inhibition of the β-amyloid aggregation cascade by a benzofuran compound.

Section 4: Uncovering Anti-inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Benzofuran derivatives have demonstrated both anti-inflammatory and antioxidant properties.[2][4]

Evaluation of Antioxidant Activity

Detailed Protocol: Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Causality Behind Experimental Choices:

-

Intracellular ROS Measurement: DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Induction of Oxidative Stress: The use of an agent like H2O2 or another stressor allows for the evaluation of the protective, ROS-scavenging effects of the test compound.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate and allow them to adhere overnight.[14]

-

Treat the cells with the benzofuran compound for a specified period.

-

Induce oxidative stress by adding an ROS-generating agent (e.g., H2O2).

-

-

DCFH-DA Staining:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation ~485 nm, Emission ~530 nm).

-

-

Data Analysis:

-

Compare the fluorescence intensity of the compound-treated cells to the control cells to determine the antioxidant effect.

-

Section 5: Validating Target Engagement in a Cellular Context

A critical step in MoA studies is to confirm that the compound binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Causality Behind Experimental Choices:

-

Ligand-Induced Thermal Stabilization: This biophysical principle provides a direct readout of target engagement. The shift in the melting temperature (Tm) of the protein is a quantitative measure of the interaction between the compound and its target.

-

Detection of Soluble Protein: After heating, the denatured and aggregated proteins are removed by centrifugation. The amount of soluble protein remaining is detected, typically by Western blotting, providing a measure of protein stability at each temperature.

Experimental Protocol:

-

Cell Treatment and Heating:

-

Cell Lysis and Centrifugation:

-

Lyse the cells to release the proteins.[3]

-

Centrifuge the lysates to pellet the aggregated proteins.

-

-

Protein Detection:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the supernatant by Western blotting or another suitable detection method.

-

-

Data Analysis:

-

Plot the amount of soluble protein against the temperature for both the treated and control samples to generate melting curves.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

CETSA Workflow

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Section 6: Concluding Remarks and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The experimental approaches detailed in this guide provide a robust framework for elucidating these mechanisms, from initial in vitro enzyme inhibition and binding assays to the confirmation of target engagement in a cellular context. A thorough understanding of how these compounds function at a molecular level is not merely an academic exercise; it is the critical foundation upon which the rational design and optimization of future drugs are built. As our knowledge of complex disease biology deepens, so too must our ability to precisely characterize the molecular pharmacology of the compounds we develop. The continued exploration of the chemical space around the benzofuran nucleus, guided by rigorous mechanistic studies, holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

-

Al-Warhi, T., Al-Mahli, H., Al-Shaeri, M., Al-Ghorbani, M., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 12(2), 178. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Shaeri, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

-

Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29046-29065. [Link]

-

Li, Y., et al. (2022). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 65(15), 10475-10493. [Link]

-

Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(5), 529-548. [Link]

-

Napiórkowska, E., Stączek, P., & Paneth, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12059-12083. [Link]

-

Jantake, R. T., & Kim, J. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology, 4(5), 1021-1023. [Link]

-

Chong, Y. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(4), 523-532. [Link]

-

Evnouchidou, I., et al. (2021). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. Journal of medicinal chemistry, 64(15), 11003-11023. [Link]

-

Abbas, A. A., & Dawood, K. M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 20(11), 1094. [Link]

-

Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]

-

Yuan, S., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

Ha, T. K. Q., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 295. [Link]

-

González-Ramírez, M. A., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in chemistry, 8, 590. [Link]

-

Diaz, P., et al. (2017). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of medicinal chemistry, 60(1), 236-253. [Link]

-

Kumar, A., & Narasimhan, B. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Mini reviews in medicinal chemistry, 15(12), 1016-1030. [Link]

-

de Freitas, R. M., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Molecular Neurobiology, 60(10), 5897-5914. [Link]

-

Sharma, P., et al. (2023). In-silico identification of small molecule benzofuran-1, 2, 3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 41(15), 7208-7223. [Link]

-

Johnson, C. (2022). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of (±)-MDMA in Rats. Western Michigan University. [Link]

-

Vladescu, I. D., et al. (2007). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Biophysical journal, 92(5), 1636-1646. [Link]

-

Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Current protocols in chemical biology, 8(3), 163-181. [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2', 7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments), (39), e1961. [Link]

-

Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

-

JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

Waseem, M., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. [Link]

-

Martínez, G. V., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2231-2241. [Link]

-

Sino Biological. (n.d.). Western Blot Procedures (Step by Step). [Link]

-

Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. [Link]

-

Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2672-2683. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 11. sinobiological.com [sinobiological.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 15. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzofuran Derivatives

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and electronic properties make it an ideal framework for interacting with a multitude of biological targets. This has led to its incorporation into a wide array of natural products and synthetic pharmaceuticals with potent biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] Clinically significant drugs such as the antiarrhythmic agent amiodarone and the antifungal compound griseofulvin underscore the therapeutic potential embedded within this heterocyclic system.[5][6]

This guide is structured to mirror the logical flow of a discovery campaign, from initial strategy to final characterization. It is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind methodological choices—insights gleaned from years of practical application. We will journey through the dual avenues of discovery—harnessing nature's vast library and the rational power of modern synthesis—before detailing the rigorous processes of isolation, purification, and absolute structural confirmation.

Chapter 1: Discovery Strategies for Novel Benzofurans

The quest for new benzofuran derivatives proceeds along two primary, often intersecting, paths: the exploration of natural sources and the deliberate construction of new molecules through organic synthesis.

Mining Nature's Chemical Diversity: Isolation from Natural Products

Nature is an unparalleled chemist, having optimized molecular structures over millennia. Benzofuran derivatives are widely distributed in the plant kingdom, particularly in families such as Asteraceae, Rutaceae, and Liliaceae, as well as in various fungal and marine organisms.[3][5][7]

The initial phase of natural product discovery involves a strategic and informed collection of biological material, often guided by ethnobotanical knowledge or biodiversity mapping. The core principle is to create a crude extract that captures the spectrum of secondary metabolites, including benzofurans, for subsequent fractionation and analysis.

Caption: From Raw Sample to Bioactive Hit.

Rational Design & Synthesis: Building from the Ground Up

While nature provides inspiration, synthetic chemistry offers boundless possibilities for creating novel structures with tailored properties.[8] Modern synthetic strategies allow for the precise placement of functional groups to optimize biological activity, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR).[9]

Numerous methods have been developed to construct the benzofuran core, often involving transition-metal-catalyzed reactions that form the critical C-O or C-C bonds of the furan ring.[2][9]

Key Synthetic Approaches:

-

Transition-Metal Catalysis: Palladium, copper, nickel, and rhodium are frequently employed to catalyze reactions such as intramolecular cyclizations.[2][10] For instance, palladium-catalyzed reactions, like Sonogashira coupling followed by cyclization, are powerful tools for building substituted benzofurans from readily available starting materials.[5]

-

Iodocyclization: This method involves the reaction of functionalized alkynes with an iodine source, which triggers a cyclization to form the benzofuran ring, often under mild conditions and with high yields.[11]

-

Metal-Free Pathways: To align with green chemistry principles, catalyst-free methods are gaining prominence.[10] These can include thermal cyclizations or base-mediated reactions like the Rap-Stoermer reaction.[10]

Chapter 2: The Isolation and Purification Workflow

Obtaining a pure benzofuran derivative, whether from a complex natural extract or a synthetic reaction mixture, is a critical step that relies on exploiting subtle differences in the physicochemical properties of the molecules present. Chromatography is the cornerstone of this process.

Step-by-Step Protocol: Flash Column Chromatography

Flash column chromatography is the workhorse for medium-scale purification. The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) is paramount and is dictated by the polarity of the target compound.

Self-Validation: The efficacy of this protocol is continuously monitored. Each step includes a quality control check to ensure the separation is proceeding as expected before committing the entire sample.

Methodology:

-

Sample Preparation: Dissolve the crude mixture (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel (~2 g) and dry it under vacuum to create a dry-load.

-

Causality: Dry-loading prevents band broadening at the start of the chromatography, leading to sharper peaks and better separation compared to liquid-loading a large volume of solvent.

-

-

Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) in the initial mobile phase solvent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

-

Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the initial, low-polarity mobile phase.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This is done in a stepwise or linear fashion.

-

Causality: A gradient is used to first elute non-polar impurities and then increase the solvent strength to elute the benzofuran derivative and subsequently more polar impurities, providing a full spectrum of separation.

-

-

Fraction Collection & Analysis (Self-Validation): Collect fractions (e.g., 10-15 mL each) and analyze them using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light). Combine fractions that show a single, pure spot corresponding to the target compound.[12]

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzofuran derivative.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a wide polarity range, good solubility for many organics. |

| Flow Rate | ~2 inches/minute | Optimal flow for good resolution without excessive diffusion. |

| Purity Check | Thin-Layer Chromatography (TLC) | Rapid, inexpensive method to monitor column progress and assess fraction purity.[12] |

Chapter 3: Structural Elucidation: Defining the Molecule

Once a compound is isolated and purified, its exact chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide complementary pieces of the structural puzzle.[13]

The Spectroscopic Toolkit

A multi-faceted approach is non-negotiable for unambiguous structure determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[13]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

-

-

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing the molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula.[13][14] Fragmentation patterns can also offer clues about the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic vibration frequencies.

-

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.

| Technique | Observed Data | Interpretation |

| HRMS (ESI) | m/z [M+H]⁺ calcd. for C₁₀H₉O₂: 161.0603 | Found: 161.0599. Confirms elemental composition. |

| ¹H NMR | δ 7.5-7.2 (m, 4H), δ 6.8 (s, 1H), δ 4.9 (s, 2H) | Aromatic protons, a furan proton, and a methylene group. |

| ¹³C NMR | δ 155.0, 145.1, 129.0, 124.5, 122.8, 121.0, 111.5, 102.3, 65.4 | Signals for 8 aromatic/furan carbons and 1 aliphatic carbon. |

| IR (KBr) | 3050, 1600, 1450, 1250 cm⁻¹ | Aromatic C-H, C=C stretching, and C-O stretching characteristic of the ether linkage. |

Conclusion and Future Outlook

The discovery and isolation of novel benzofuran derivatives remain a vibrant and critical area of research. The synergy between natural product chemistry and innovative synthetic methodologies continues to fill the drug discovery pipeline with new and diverse molecular architectures. Advances in chromatographic science and spectroscopic analysis have accelerated the pace of discovery, allowing for the rapid isolation and characterization of promising lead compounds. As our understanding of disease pathways deepens, the ability to rationally design, synthesize, and purify novel benzofurans will be instrumental in developing the next generation of targeted therapeutics.

References

- Mushtaq, A., Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- Heravi, M. M., & Zadsirjan, V. (2015). Recent advances in the synthesis of benzo[b]furans. Advances in Heterocyclic Chemistry.

- Majid, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.

- Cai, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

- ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- Cai, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

- Bentham Science Publishers. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.

- Cai, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.

- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- ScienceDirect. (2024). Benzofuran Derivatives: Significance and symbolism.

- Phys.org. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation.

- Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. ijsdr.org [ijsdr.org]

- 8. feedstuffs.com [feedstuffs.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchps.com [jchps.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid: A Versatile Scaffold for Complex Molecule Synthesis

Introduction: The Strategic Value of the Benzofuran Moiety in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold that commands significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it a privileged core for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3][4] (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid, in particular, emerges as a highly valuable building block. The dimethyl substitution on the benzene ring provides steric and electronic modulation, potentially enhancing binding affinity and metabolic stability of derivative compounds. The acetic acid side chain at the 3-position offers a versatile chemical handle for further molecular elaboration, most commonly through the formation of amide bonds to introduce diverse functional groups and build molecular complexity.[5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the creation of novel and complex molecules. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [6] |

| Molecular Weight | 204.22 g/mol | [6] |

| CAS Number | 610277-17-3 | [6] |

| Appearance | Off-white to white solid | Inferred from similar compounds |

| Purity | Typically ≥97% | [6] |

Spectroscopic Data (Predicted and from Analogous Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the benzofuran ring, the methylene protons of the acetic acid side chain, and the aromatic protons.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbon atoms of the benzofuran core, the methyl groups, the methylene carbon, and the carboxylic acid carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted phenol. A common and effective strategy involves the synthesis of the corresponding ethyl ester followed by hydrolysis.

Workflow for the Synthesis of this compound

Caption: A typical three-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl (6,7-Dimethyl-1-benzofuran-3-yl)acetate

This protocol is adapted from established methods for the synthesis of analogous benzofuran esters.

Materials:

-

2,3-Dimethylphenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

O-Alkylation:

-

To a solution of 2,3-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-((2,3-dimethylphenoxy)acetate). This intermediate can often be used in the next step without further purification.

-

-

Intramolecular Cyclization:

-

Caution: Eaton's reagent is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Add the crude ethyl 2-((2,3-dimethylphenoxy)acetate) (1.0 eq) to Eaton's reagent.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The reaction is typically accompanied by a color change.

-

Monitor the formation of the benzofuran ring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl (6,7-dimethyl-1-benzofuran-3-yl)acetate.

-

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.[7]

Materials:

-

Ethyl (6,7-dimethyl-1-benzofuran-3-yl)acetate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve ethyl (6,7-dimethyl-1-benzofuran-3-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Application as a Building Block: Synthesis of Bioactive Amides

The carboxylic acid functionality of this compound is a prime site for derivatization, with amide bond formation being the most common and powerful transformation. This allows for the introduction of a vast array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of Fruquintinib, a potent VEGFR inhibitor, serves as an excellent case study, although it uses a different benzofuran core, the principles of amide coupling are directly applicable.[8]

General Workflow for Amide Synthesis

Caption: A generalized workflow for amide synthesis from the title compound.

Protocol 3: Amide Coupling using HATU

This protocol describes a standard and highly effective method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent.

Materials:

-

This compound

-

Desired primary or secondary amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous lithium chloride (LiCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

-

To this solution, add HATU (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality Behind Experimental Choices:

-

HATU as a Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, particularly important when coupling with chiral amines. It rapidly converts the carboxylic acid into a highly reactive activated ester.

-

DIPEA as the Base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the activation step, driving the reaction forward without competing with the primary/secondary amine in the coupling reaction.

-

DMF as the Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents used in amide coupling reactions.

-

Aqueous Work-up with LiCl: The use of a lithium chloride wash is a standard technique for efficiently removing DMF from organic layers during extraction, as DMF is highly soluble in this aqueous solution.

Conclusion and Future Perspectives